(4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one
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Overview
Description
(4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one is a complex organic compound with a unique structure that includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the naphthochromene core, followed by the introduction of the dimethyl groups and the formation of the tetradecahydro structure. Common reagents used in these steps include Grignard reagents, organolithium compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
(4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and substituted naphthochromenes.
Scientific Research Applications
Chemistry
In chemistry, (4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The pathways involved in its mechanism of action include signal transduction pathways and gene expression regulation.
Properties
CAS No. |
7400-22-8 |
---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4aS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyl-2,3,4,4a,4b,5,6,6a,7,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]chromen-8-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-14(20)12-13(18)5-6-15-16(18)8-10-19(2)17(15)4-3-11-21-19/h13,15-17H,3-12H2,1-2H3/t13-,15+,16-,17-,18-,19-/m0/s1 |
InChI Key |
ZOIFNRFEMHTFOL-IZGXTJEISA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCO4)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCCO4)C |
Origin of Product |
United States |
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